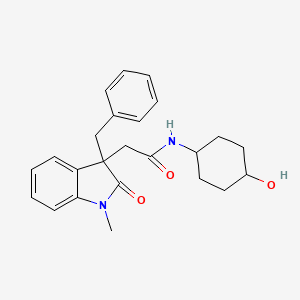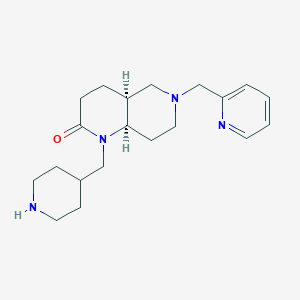![molecular formula C15H21NO4 B5405944 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid, also known as Boc-L-phenylalanine methyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester is not well understood, but it is believed to act as a substrate for various enzymes and proteins. It has been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of certain cancer cells and bacteria. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester in lab experiments is its ease of synthesis and purification. It is also a commonly used building block for peptide synthesis, making it readily available for use in various applications. However, its use is limited by its potential toxicity and lack of specificity for certain enzymes and proteins.
Future Directions
There are several future directions for the research and application of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester. One potential area of research is the development of more specific inhibitors for enzymes involved in disease processes, such as Alzheimer's disease. Additionally, the use of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester in the synthesis of novel bioactive compounds, such as enzyme inhibitors and antimicrobial peptides, holds promise for the development of new therapeutics. Finally, the use of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester in the development of drug delivery systems, such as targeted drug delivery to cancer cells, is an area of active research.
Synthesis Methods
The synthesis of 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester involves the reaction of L-phenylalanine with Boc anhydride and subsequent methylation of the resulting 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine. This reaction yields 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester, which can be purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester has been widely used in scientific research as a building block for the synthesis of peptides and proteins. It is commonly used as a protecting group for the amino acid residue during peptide synthesis, as it can be easily removed under mild conditions. Additionally, 4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acidalanine methyl ester has been used in the synthesis of various bioactive compounds, including antimicrobial peptides and enzyme inhibitors.
Properties
IUPAC Name |
4-(5-tert-butyl-2-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)10-5-6-12(20-4)11(9-10)16-13(17)7-8-14(18)19/h5-6,9H,7-8H2,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXJEUZGJZGHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5405883.png)
![(2R*,3S*,6R*)-5-(1-benzofuran-3-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405896.png)
![3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5405904.png)

![2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5405912.png)


![N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405949.png)
![6-tert-butyl-4-[3-(methoxymethyl)-1-pyrrolidinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5405954.png)
![N-(4-chlorophenyl)-N'-[3-(2-ethyl-1-piperidinyl)propyl]urea](/img/structure/B5405969.png)

![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
